The synthesis of 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL typically involves the deuteration of 2-methyl-3-butyn-2-ol. The primary steps are as follows:
In an industrial context, the synthesis mirrors the laboratory process but is scaled up:
The molecular structure of 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL can be described as follows:
This structural representation indicates the compound's connectivity and stereochemistry, essential for understanding its reactivity and interactions in biochemical systems .
2-Methyl-D3-3-butyn-1,1,1-D3-2-OL can participate in several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL involves its interaction with biological molecules where the presence of deuterium alters reaction kinetics and pathways. This compound acts as a tracer in metabolic studies, allowing researchers to track molecular transformations within biological systems.
The incorporation of deuterium affects bond strengths and reaction rates compared to their hydrogen counterparts. This isotopic labeling enables precise tracking of metabolic pathways and interactions within complex biological matrices .
The physical and chemical properties of 2-Methyl-D3-3-butyn-1,1,1-D3-2-OL include:
Property | Value |
---|---|
Molecular Weight | 90.15 g/mol |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for determining how the compound behaves in various experimental conditions and applications .
2-Methyl-D3-3-butyn-1,1,1-D3-2-OL has diverse applications across several scientific fields:
These applications highlight the compound's versatility and importance in advancing research across multiple disciplines .
Site-selective deuterium incorporation has emerged as a transformative strategy in organic synthesis, driven by the kinetic isotope effect (KIE) and the metabolic stability of C–D bonds. Deuteration prolongs drug half-lives by resisting cytochrome P450 oxidation, with deuterated pharmaceuticals like deutetrabenazine demonstrating clinical success [3]. The precision demanded in such labeling requires chemoselective methods to avoid isotopic dilution, particularly for tertiary alkynols like 2-Methyl-D³-3-butyn-1,1,1-D³-2-OL (chemical formula C₅H₈O, CID 12999320) [1]. Contemporary electrocatalytic and photocatalytic deuteration techniques using D₂O have enabled sustainable access to such compounds, though challenges in regiocontrol persist [7].
Deuterated propargylic alcohols serve as critical probes in reaction mechanism elucidation. The linear geometry of alkynes permits stereodivergent functionalization to Z- or E-alkenes, where deuterium labels track stereochemical outcomes. For 2-Methyl-D³-3-butyn-1,1,1-D³-2-OL, the β-deuterium atoms influence:
Despite advances, significant limitations exist:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: